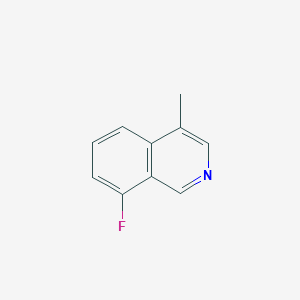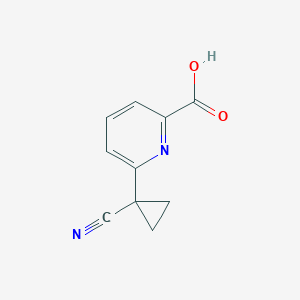
6-(1-Cyanocyclopropyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Cyanocyclopropyl)picolinic acid is an organic compound with the molecular formula C10H8N2O2 It is a derivative of picolinic acid, which is a pyridine carboxylic acid This compound features a cyanocyclopropyl group attached to the sixth position of the picolinic acid structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Cyanocyclopropyl)picolinic acid typically involves the introduction of a cyanocyclopropyl group to the picolinic acid framework. One common method involves the reaction of picolinic acid with a suitable cyanocyclopropylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
化学反应分析
Types of Reactions
6-(1-Cyanocyclopropyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanocyclopropyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where the cyanocyclopropyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions may result in various substituted picolinic acid derivatives.
科学研究应用
6-(1-Cyanocyclopropyl)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-(1-Cyanocyclopropyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to metal ions, forming stable complexes that can influence various biochemical pathways. The cyanocyclopropyl group can also participate in interactions with biological macromolecules, potentially affecting their function and activity.
相似化合物的比较
Similar Compounds
Picolinic Acid: The parent compound, picolinic acid, is a pyridine carboxylic acid with a carboxyl group at the second position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the third position.
Isonicotinic Acid: Another isomer with the carboxyl group at the fourth position.
Uniqueness
6-(1-Cyanocyclopropyl)picolinic acid is unique due to the presence of the cyanocyclopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature can influence its binding affinity, stability, and overall biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC 名称 |
6-(1-cyanocyclopropyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-6-10(4-5-10)8-3-1-2-7(12-8)9(13)14/h1-3H,4-5H2,(H,13,14) |
InChI 键 |
OJEUWFVZZWSQSO-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C#N)C2=CC=CC(=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13100153.png)
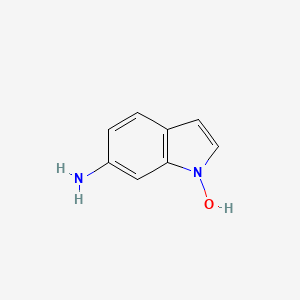
![9-([1,1'-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene](/img/structure/B13100158.png)
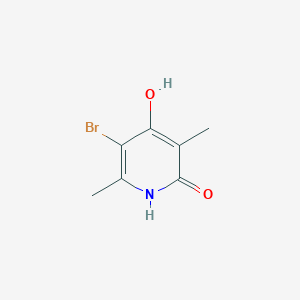
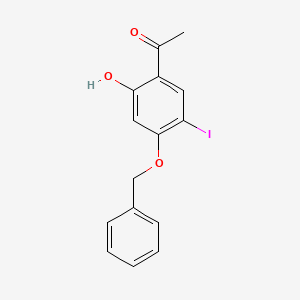


![2-[[4-Ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B13100196.png)
![2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13100197.png)
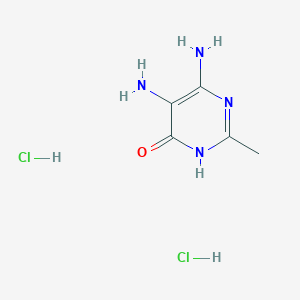

![5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13100209.png)

